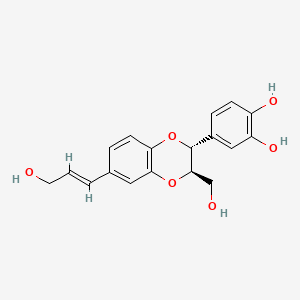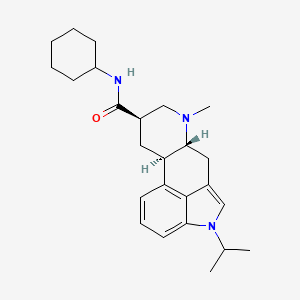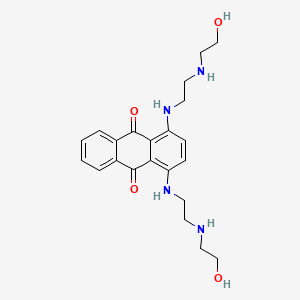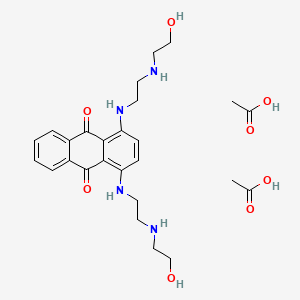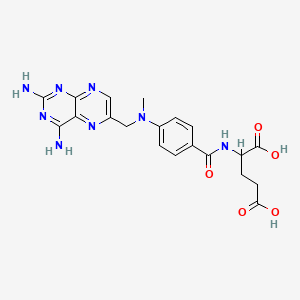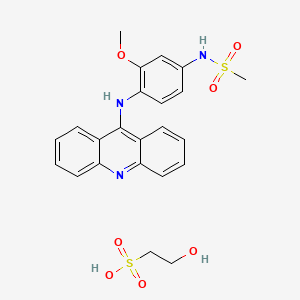
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
科学的研究の応用
Antitumor Activity
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, also known as m-AMSA, has shown significant antitumor activity in various studies. It has been tested in clinical trials and exhibits antitumor effects against experimental tumors in mice, including murine leukemias and solid tumors like M5076 reticulosarcoma. The compound demonstrates a balance between antitumor efficacy and systemic toxicity, making it a potential candidate for cancer therapy (Smolders et al., 1989).
Interaction with DNA
One of the mechanisms through which this compound exhibits its antitumor properties is by binding to DNA. Studies have shown that it binds through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This interaction is crucial for its anticancer properties and opens up possibilities for developing derivatives with enhanced efficacy (Hénichart et al., 1982).
Chemotherapeutic Sensitivity
Research has also focused on the sensitivity of various cells to m-AMSA. For instance, the sensitivity of hematopoietic colony-forming cells (CFC) from both normal subjects and patients with chronic myeloid leukemia (CML) to m-AMSA was measured, providing insights into its impact on different cell types (Spiro et al., 1981).
Metabolism and Bioactivation
The metabolism of m-AMSA has been a subject of study, particularly its metabolism by rat liver microsomes. Understanding its metabolic pathways is crucial for optimizing its therapeutic index and minimizing potential toxicities. This research helps in predicting the drug's behavior in human systems and can lead to improved drug formulations (Shoemaker et al., 1984).
Clinical Trial Phases
Several phase I and II clinical trials have been conducted to evaluate the efficacy and safety of m-AMSA in treating various cancers, including malignant melanoma, leukemia, and ovarian carcinoma. These trials are essential in determining the appropriate dosages for maximum efficacy with minimal side effects (Von Hoff et al., 1978), (Arseneau et al., 1982).
特性
CAS番号 |
80277-14-1 |
|---|---|
製品名 |
Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate) |
分子式 |
C23H25N3O7S2 |
分子量 |
519.6 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.C2H6O4S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;3-1-2-7(4,5)6/h3-13,24H,1-2H3,(H,22,23);3H,1-2H2,(H,4,5,6) |
InChIキー |
MZLUSXXMFJMTRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |
外観 |
Solid powder |
その他のCAS番号 |
80277-14-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amsacrine Isothionate, Isothionate salt of amsacrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



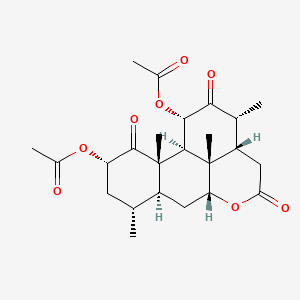
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
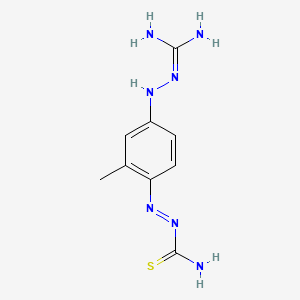
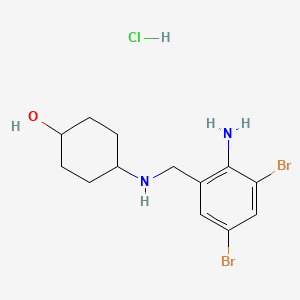
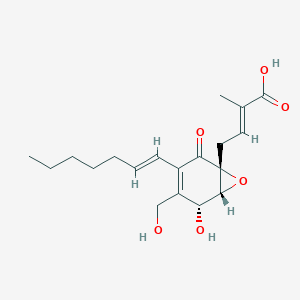
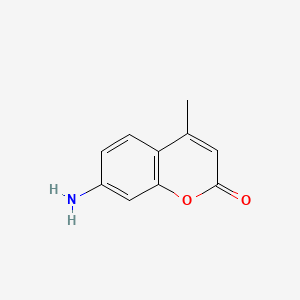
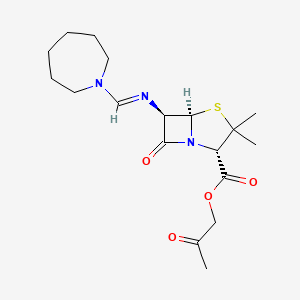
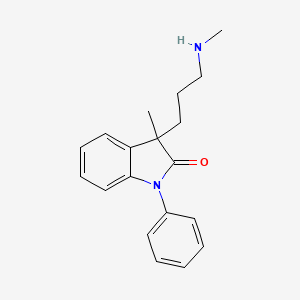
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
